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Compound Name:
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2,4-dione

Cat. No.: B1422249 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methoxybenzyl)piperidine-2,4-
dione

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperidine-
2,4-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry

and drug development. We will delve into its molecular architecture, plausible synthetic routes,

detailed spectroscopic characterization, and the rationale behind its importance as a structural

motif.

Introduction: The Significance of the
Piperidinedione Scaffold
The piperidine ring is a foundational heterocyclic scaffold in the pharmaceutical industry,

present in numerous approved drugs.[1][2] Its saturated, six-membered structure provides a

versatile three-dimensional framework that can be strategically functionalized to optimize

pharmacological activity.[1][3] The introduction of carbonyl groups to form a piperidine-2,4-

dione creates a privileged motif, a structural framework that is recurrently found in biologically

active compounds.[4][5] These dione derivatives exhibit a wide spectrum of biological activities,

including potential as anticancer and antimicrobial agents, making them attractive targets for

synthesis and evaluation.[6][7]
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1-(4-Methoxybenzyl)piperidine-2,4-dione incorporates this valuable core, functionalized at

the nitrogen atom with a 4-methoxybenzyl group. This N-substituent is not merely a

placeholder; it can significantly influence the molecule's lipophilicity, metabolic stability, and

ability to form key interactions with biological targets. Understanding the interplay between the

dione ring and its substituent is paramount for leveraging this molecule in drug discovery

programs.

Molecular Structure and Physicochemical
Properties
The molecular structure of 1-(4-Methoxybenzyl)piperidine-2,4-dione consists of a central

piperidine-2,4-dione ring system where the nitrogen atom is substituted with a benzyl group,

which is itself substituted at the para-position with a methoxy group.

Key Structural Features:

Piperidine-2,4-dione Core: This feature contains both an amide carbonyl (at C2) and a

ketone carbonyl (at C4). The arrangement of these functional groups results in an active

methylene group at C3, positioned between the two carbonyls, which can potentially

participate in tautomerization to form enol isomers.

N-Substitution: The tertiary amine within the ring prevents the formation of N-H hydrogen

bonds, and the bulky 4-methoxybenzyl group will influence the conformational preference of

the piperidine ring.

4-Methoxybenzyl Group: This group provides a mix of lipophilic (benzene ring) and polar

(methoxy ether) character, which is often beneficial for pharmacokinetic properties.

Table 1: Physicochemical Properties of 1-(4-
Methoxybenzyl)piperidine-2,4-dione
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Property Value Source(s)

Molecular Formula C₁₃H₁₅NO₃ [8][9]

Molecular Weight 233.26 g/mol [8]

CAS Number 712353-75-8 [9][10]

IUPAC Name
1-(4-methoxybenzyl)piperidine-

2,4-dione
[9]

SMILES String
COC1=CC=C(C=C1)CN2CCC

(CC2=O)=O

Predicted pKa 7.78 ± 0.20 [8]

Appearance Solid (predicted)

Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 1-(4-Methoxybenzyl)piperidine-2,4-dione is not

extensively documented, a robust and versatile route can be designed based on the well-

established Dieckmann condensation.[4][5] This intramolecular cyclization of a dicarboxylate

ester is a cornerstone for creating cyclic β-keto esters, which are direct precursors to the target

dione.[11]

Proposed Synthetic Workflow: Dieckmann
Condensation Approach
The proposed pathway involves two main stages: first, the synthesis of a diester precursor via

Michael addition, and second, the intramolecular cyclization followed by hydrolysis and

decarboxylation.
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Stage 1: Precursor Synthesis

Stage 2: Cyclization & Final Product Formation

4-Methoxybenzylamine

N-(4-methoxybenzyl)-β-alanine ethyl ester

Michael Addition

Ethyl Acrylate

Ethyl Bromoacetate

N-(4-methoxybenzyl)-N-(ethoxycarbonylmethyl)-β-alanine ethyl ester (Diester Precursor)

Alkylation

Cyclized β-Keto Ester

Dieckmann Condensation
(e.g., NaOEt)

1-(4-Methoxybenzyl)piperidine-2,4-dione

Hydrolysis & Decarboxylation
(e.g., aq. HCl, heat)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(4-Methoxybenzyl)piperidine-2,4-dione.

Experimental Protocol (Proposed)
Synthesis of the Diester Precursor:
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To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent like ethanol, slowly

add ethyl acrylate (1.1 eq).

Stir the reaction at room temperature for 12-24 hours to facilitate the Michael addition,

forming the intermediate β-amino ester.

After confirming the formation of the intermediate (e.g., by TLC), add a non-nucleophilic

base such as diisopropylethylamine (DIPEA) (1.5 eq) followed by ethyl bromoacetate (1.2

eq).

Heat the reaction mixture to 50-60 °C for 6-12 hours to drive the N-alkylation to

completion.

Upon completion, perform an aqueous workup and purify the crude product by column

chromatography to isolate the pure diester precursor.

Causality: The Michael addition is an efficient way to form the initial C-N bond. The

subsequent alkylation requires a base to deprotonate the secondary amine, and DIPEA is

chosen to minimize side reactions.

Dieckmann Condensation and Decarboxylation:

Dissolve the purified diester (1.0 eq) in anhydrous toluene.

Add a strong base, such as sodium ethoxide (NaOEt) (1.2 eq), portion-wise at room

temperature under an inert atmosphere (e.g., Nitrogen or Argon).

Heat the mixture to reflux for 4-8 hours to drive the intramolecular cyclization. The

formation of the cyclic β-keto ester is driven by the formation of a stable enolate.

Cool the reaction and quench carefully with dilute aqueous acid. Extract the organic layer,

wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure. To the crude β-keto ester, add a solution of

10% aqueous HCl.

Heat the mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and

subsequent decarboxylation.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_Substituted_Piperidine_2_4_diones.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the product

with an organic solvent (e.g., ethyl acetate).

Purify the final product by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating as the progress of each stage can be

monitored by standard analytical techniques (TLC, LC-MS). The final product's identity

and purity must be confirmed by spectroscopic analysis.

Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of 1-(4-Methoxybenzyl)piperidine-2,4-
dione relies on a combination of spectroscopic techniques. While experimental data for this

specific molecule is not readily published, we can accurately predict the expected spectral

features based on its constituent parts and data from analogous structures like (S)-3-Hydroxy-

1-(4-methoxybenzyl)piperidine-2,6-dione.[12]

Table 2: Predicted Spectroscopic Data for 1-(4-
Methoxybenzyl)piperidine-2,4-dione
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Technique Feature
Predicted Value /
Observation

Rationale

¹H NMR
Methoxy Protons (-

OCH₃)
~3.8 ppm (s, 3H)

Characteristic singlet

for a methoxy group

on a benzene ring.[12]

Benzylic Protons (-

CH₂-Ar)
~4.6 ppm (s, 2H)

Singlet adjacent to the

piperidine nitrogen

and the aromatic ring.

Aromatic Protons
~7.2 ppm (d, 2H) &

~6.9 ppm (d, 2H)

Classic AA'BB' system

for a para-substituted

benzene ring.[12]

Piperidine Ring

Protons
2.5 - 3.5 ppm (m, 6H)

Complex multiplets for

the three distinct

methylene groups (-

CH₂-CO-, -CO-CH₂-

CH₂-, -N-CH₂-CH₂-).

¹³C NMR
Carbonyl Carbons

(C=O)

~205 ppm (ketone),

~170 ppm (amide)

The ketone carbonyl

is typically more

deshielded than the

amide carbonyl.

Aromatic Carbons 114 - 160 ppm

Includes four distinct

signals for the

substituted ring, plus

the ipso-carbon

attached to the CH₂.

[12]

Methoxy Carbon (-

OCH₃)
~55 ppm

Typical chemical shift

for a methoxy carbon.

[12]

Benzylic Carbon (-

CH₂-Ar)
~50 ppm

Carbon adjacent to

nitrogen and the

aromatic ring.
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Piperidine Ring

Carbons
25 - 50 ppm

Aliphatic carbons

within the heterocyclic

ring.

FTIR C=O Stretching
~1720 cm⁻¹ (ketone),

~1650 cm⁻¹ (amide)

Strong, characteristic

absorption bands for

the two distinct

carbonyl groups.

C-O Stretching (Aryl

Ether)
~1250 cm⁻¹

Strong band indicative

of the Ar-O-CH₃ ether

linkage.[12]

Aromatic C=C

Stretching
1610, 1510 cm⁻¹

Bands characteristic

of the substituted

benzene ring.

Mass Spec Molecular Ion [M+H]⁺ m/z = 234.11
Calculated for

C₁₃H₁₆NO₃⁺.

Key Fragment m/z = 121.07

Corresponds to the

stable 4-

methoxybenzyl cation

[CH₃O-C₆H₄-CH₂]⁺.

Potential Biological Significance and Applications in
Drug Discovery
The 1-(4-methoxybenzyl)piperidine-2,4-dione structure is a compelling candidate for

biological screening due to the established importance of its core components. The piperidine-

2,4-dione scaffold acts as a versatile platform that can be oriented in three-dimensional space

to interact with various biological targets.
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Privileged Scaffold

Piperidine-2,4-dione Core

Anticancer Activity [5] Antimicrobial Activity [5] Kinase Inhibition [3] Glutamate Receptor Modulation [3] Analgesic Properties [5]

Click to download full resolution via product page

Caption: The piperidine-2,4-dione core as a privileged scaffold for diverse biological activities.

The role of the N-(4-methoxybenzyl) substituent is twofold:

Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule

compared to an N-unsubstituted analog, which can enhance membrane permeability and

influence oral bioavailability.

Direct Target Interaction: The aromatic ring can engage in π-π stacking or hydrophobic

interactions within a protein binding pocket, while the methoxy group can act as a hydrogen

bond acceptor.

Given that substituted piperidinediones have shown activity as kinase inhibitors and receptor

modulators, this compound could be a valuable starting point for developing novel therapeutics

in oncology or neuroscience.[5]

Conclusion
1-(4-Methoxybenzyl)piperidine-2,4-dione is a molecule built upon a medicinally significant

heterocyclic core. Its structure, characterized by an N-substituted piperidine-2,4-dione ring,

offers a unique combination of rigidity and functional group placement conducive to biological

activity. While detailed experimental data is sparse, its synthesis is readily approachable

through established methodologies like the Dieckmann condensation. The predictable

spectroscopic signatures provide a clear pathway for its unambiguous characterization. For

drug development professionals, this compound represents an attractive and synthetically
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accessible scaffold for inclusion in screening libraries and as a foundational structure for further

chemical optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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